
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene is an organic compound characterized by a cyclopentene ring substituted with two methyl groups at the 4-position and a sulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using reagents such as methyl iodide or methyl bromide.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Benzene: The final step involves coupling the cyclopentene derivative with benzene, typically through Friedel-Crafts alkylation or related reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.
Substitution Reactions: The cyclopentene ring can undergo substitution reactions, including nucleophilic substitution.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring would yield nitro derivatives, while oxidation of the sulfonyl group could produce sulfonic acids.
科学的研究の応用
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The benzene ring can act as an electrophile in aromatic substitution reactions.
Nucleophilic Attack: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation-Reduction: The compound can undergo redox reactions, affecting its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1,3-Dimethylcyclopent-1-ene: Similar structure but lacks the sulfonyl group.
4-Methylcyclopent-1-ene-1-sulfonylbenzene: Similar but with only one methyl group on the cyclopentene ring.
Cyclopentene-1-sulfonylbenzene: Lacks the methyl groups on the cyclopentene ring.
Uniqueness
(4,4-Dimethylcyclopent-1-ene-1-sulfonyl)benzene is unique due to the presence of both the sulfonyl group and the two methyl groups on the cyclopentene ring, which confer distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
131336-07-7 |
|---|---|
分子式 |
C13H16O2S |
分子量 |
236.33 g/mol |
IUPAC名 |
(4,4-dimethylcyclopenten-1-yl)sulfonylbenzene |
InChI |
InChI=1S/C13H16O2S/c1-13(2)9-8-12(10-13)16(14,15)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3 |
InChIキー |
KHXPRIDDPARCPK-UHFFFAOYSA-N |
正規SMILES |
CC1(CC=C(C1)S(=O)(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)
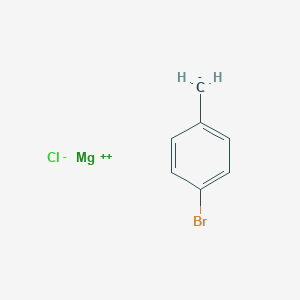
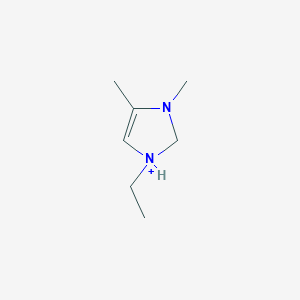
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)

![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

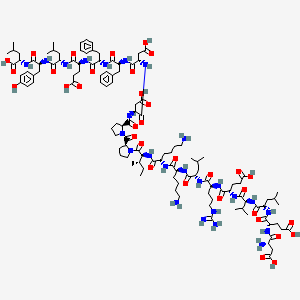
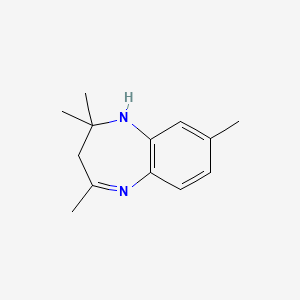
![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
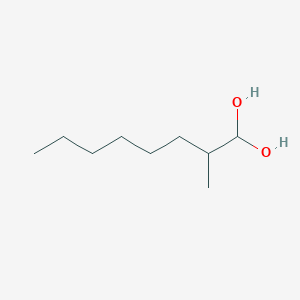
![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)
